molecular formula C10H13F2N B1454020 [(3,5-Difluorophenyl)methyl](propan-2-yl)amine CAS No. 1094512-00-1

[(3,5-Difluorophenyl)methyl](propan-2-yl)amine

Cat. No.: B1454020
CAS No.: 1094512-00-1
M. Wt: 185.21 g/mol
InChI Key: CKVAEDFGAXMUIB-UHFFFAOYSA-N
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Description

(3,5-Difluorophenyl)methylamine is an organic compound with the molecular formula C10H13F2N It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl chloride and isopropylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.

    Procedure: The 3,5-difluorobenzyl chloride is added to a solution of isopropylamine in the chosen solvent, along with the base. The mixture is heated under reflux for several hours, after which the product is isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (3,5-Difluorophenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as thiols or amines replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted products.

Scientific Research Applications

(3,5-Difluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the isopropylamine moiety contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive binding.

Comparison with Similar Compounds

(3,5-Difluorophenyl)methylamine can be compared with other similar compounds, such as:

    (3,5-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

    (3,5-Difluorophenyl)methylamine: Lacks the isopropyl group, which affects its binding properties and stability.

    (3,5-Difluorophenyl)methylamine: Contains an ethyl group instead of isopropyl, resulting in variations in its chemical and biological behavior.

The uniqueness of (3,5-Difluorophenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVAEDFGAXMUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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